8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C17H20N4O2S. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with isopropylsulfanyl and phenethyl groups under controlled conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors or continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the isopropylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, tetrahydrofuran, ethanol.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced purine derivatives.
Substitution Products: Various nucleophile-substituted purine derivatives.
Scientific Research Applications
8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of 8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- 8-Ethylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- 8-Allylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
Uniqueness
8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific isopropylsulfanyl and phenethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-propan-2-ylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIJYZFXGFISDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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